1-Methoxyoct-2-ene
Description
Properties
CAS No. |
62179-15-1 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-methoxyoct-2-ene |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9-10-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
OKGXDSWMDXXFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between 1-Methoxyoct-2-ene and selected analogs:
Reactivity and Stability
- Electrophilic Reactivity: Enol ethers like this compound and 1-Methoxycyclohex-2-ene exhibit high reactivity in Diels-Alder reactions due to electron-rich alkenes. Bicyclic analogs (e.g., ) may show steric hindrance, reducing reactivity.
- Stability: Linear enol ethers are prone to acid-catalyzed hydrolysis, while bicyclic structures (e.g., ) and long-chain ethers (e.g., 1-Methoxyoctadecane ) demonstrate greater stability under standard conditions.
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, TEA (5–10 mol%) is combined with 1-octene and methyl triflate (CH₃OTf) in a pressurized reactor. The reaction proceeds via a two-step mechanism:
-
Coordination of TEA to the alkene, polarizing the double bond and facilitating electrophilic attack by CH₃OTf.
-
Nucleophilic displacement of the triflate group by the alkene-TEA complex, yielding the methoxy-substituted product.
| Parameter | Optimal Range | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 80–120°C | 72–85 | 88–94 |
| Pressure | 800–1,200 psi | ||
| TEA Concentration | 8 mol% | ||
| Reaction Time | 4–6 hours |
Elevated pressures (>800 psi) enhance alkene solubility and suppress side reactions such as oligomerization. The selectivity for this compound over regioisomers improves at lower temperatures (80–100°C), where kinetic control dominates.
Acid-Catalyzed Dehydration of 1-Methoxyoctan-2-ol
Dehydration of secondary alcohols provides a complementary route to this compound. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) catalyzes the elimination of water, favoring Zaitsev orientation.
Optimization and Byproduct Analysis
Using 1-methoxyoctan-2-ol as the precursor, the reaction achieves 68–77% yield under reflux conditions (110–130°C) with 85–90% H₂SO₄. Gas chromatography–mass spectrometry (GC-MS) analysis reveals minor byproducts, including:
-
1-Methoxyoct-1-ene (8–12%): Formed via competing hydride shift.
-
Diethyl ether derivatives (3–5%): Resulting from acid-mediated etherification.
| Acid Catalyst | Temperature (°C) | Conversion (%) | This compound Selectivity (%) |
|---|---|---|---|
| H₂SO₄ (85%) | 120 | 92 | 83 |
| H₃PO₄ (90%) | 130 | 88 | 79 |
| p-Toluenesulfonic | 100 | 75 | 68 |
The use of H₂SO₄ at 120°C maximizes selectivity while minimizing carbocation rearrangements.
Hydroalkoxylation of 1,2-Octadiene
Direct addition of methanol to 1,2-octadiene under acid catalysis offers a regioselective pathway. Boron trifluoride (BF₃) or amberlyst-15 promotes anti-Markovnikov addition, positioning the methoxy group at the terminal carbon.
Regiochemical Control and Kinetics
DFT calculations indicate that BF₃ stabilizes the transition state through Lewis acid–base interactions, lowering the activation energy for anti-Markovnikov addition by 12–15 kJ/mol compared to protic acids. Kinetic studies reveal a second-order dependence on methanol concentration, with the rate equation:
| Catalyst | Solvent | Temperature (°C) | anti:Markovnikov Ratio |
|---|---|---|---|
| BF₃·Et₂O | Dichloromethane | 25 | 9:1 |
| Amberlyst-15 | Toluene | 80 | 6:1 |
| H₂SO₄ | - | 60 | 3:1 |
BF₃·Et₂O in dichloromethane at ambient temperature achieves 89% yield with 9:1 regioselectivity.
Transition Metal-Mediated Coupling Reactions
Palladium and nickel catalysts enable cross-coupling between methoxy precursors and alkenyl halides. A representative Suzuki-Miyaura coupling employs 1-methoxy-2-octenylboronic acid and iodomethane:
Catalytic System Performance
| Catalyst | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 65 | 220 |
| NiCl₂(dppe) | dppe | 58 | 180 |
| Pd/C | - | 42 | 150 |
The Pd/PPh₃ system in THF at 80°C achieves 65% yield with minimal homocoupling byproducts (<5%).
Industrial-Scale Considerations
The patent-derived triethylaluminum-mediated process offers scalability for this compound production. Key adaptations include:
-
Reactor Design : Continuous-flow systems with in-line distillation units to separate volatile byproducts (e.g., propene dimer).
-
Recycling : Unreacted alkenes and catalysts are recovered via fractional condensation and reused, reducing raw material costs by 30–40%.
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Throughput | 5 g/h | 12 kg/h |
| Energy Consumption | 0.8 kWh/g | 0.2 kWh/g |
| Purity | 95% | 98% |
Q & A
Q. What strategies ensure rigorous literature reviews when investigating understudied applications of this compound?
- Methodological Answer : Employ systematic search strings in databases (Scifinder, Reaxys) using Boolean operators (e.g., "this compound AND (catalysis OR polymerization)"). Screen patents and conference abstracts for unpublished data. Cross-reference CAS Registry Numbers (e.g., 6838-81-9 for structural analogs) to identify related compounds with documented applications 20.
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Data Presentation & Reproducibility
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Follow the "Experimental" section guidelines from ACS Organic Letters. Include detailed protocols for purification (e.g., column chromatography gradients, distillation pressures), exact equipment models (e.g., Schlenk lines), and raw spectral data in supplementary files. Use standardized units (e.g., mmol, mL) and report yields as mass and molar percentages .
Q. What criteria define high-quality structural data for this compound in peer-reviewed publications?
- Methodological Answer : Provide unambiguous characterization:
- NMR: Assign all protons/carbons with integration values and coupling constants.
- HRMS: Report observed vs. calculated m/z values (Δ < 2 ppm).
- Elemental analysis: C, H, O percentages within 0.4% of theoretical values.
- Include crystallographic data (if available) with CCDC deposition numbers .
Ethical & Safety Considerations
Q. How can researchers mitigate risks when scaling up this compound synthesis for collaborative studies?
- Methodological Answer : Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermicity, vapor formation). Implement engineering controls (e.g., jacketed reactors with cooling loops) and emergency protocols (e.g., quench tanks for runaway reactions). Share SDS and risk assessments with collaborators via secure platforms like ChemWatch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
